[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine
Overview
Description
[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C12H15Cl2N It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Hydroxide or alkoxide ions; reactions are conducted in polar solvents such as water or alcohols.
Major Products:
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of ligands for receptor binding studies and in the development of bioactive compounds .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and other medical conditions .
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in the manufacture of agrochemicals, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[1-(2,4-Dichlorophenyl)cyclopentyl]acetic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness: The uniqueness of [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine lies in its specific combination of functional groups and structural features. The presence of the cyclopentyl ring and the dichlorophenyl moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Introduction
[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a cyclopentyl group linked to a methanamine moiety and is substituted with a dichlorophenyl group. The structural characteristics suggest possible interactions with various biological targets, particularly in the realm of medicinal chemistry.
Structural Characteristics
The molecular structure of this compound is indicative of its potential pharmacological properties. The presence of the dichlorophenyl group is known to enhance biological activity in many compounds, making it a promising candidate for further investigation.
Structural Feature | Description |
---|---|
Cyclopentyl Group | Contributes to the compound's three-dimensional conformation, influencing binding to biological targets. |
Methanamine Moiety | Suggests potential for interaction with neurotransmitter systems, particularly in the context of antidepressant activity. |
Dichlorophenyl Substituent | Enhances lipophilicity and may improve receptor binding affinity. |
Case Studies and Research Findings
While direct studies on this compound are scarce, research on related compounds provides valuable context.
- A study highlighted that a compound with a similar dichlorophenyl-cyclopentyl structure exhibited significant activity as a NET inhibitor, suggesting that this compound may share this property .
- Another investigation into cyclopentane derivatives revealed their potential as effective anticancer agents, emphasizing the importance of structural features in determining biological activity .
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds with structural similarities and their associated biological activities:
Compound Name | Structure Characteristics | Notable Biological Activity |
---|---|---|
2-(4-Chlorophenyl)cyclopentane-1-amine | Similar cyclopentane structure; one chlorine | Antidepressant properties |
1-(3-Trifluoromethylphenyl)cyclopentylamine | Trifluoromethyl substitution on phenyl | Antimicrobial activity |
1-(2-Nitrophenyl)cyclopentylamine | Nitro group on phenyl | Potential anti-cancer properties |
Properties
IUPAC Name |
[1-(2,4-dichlorophenyl)cyclopentyl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKARNZUKPSNSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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